ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C₉H₁₈N₂O₄S It is a derivative of cyclohexane, featuring a sulfamoylamino group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane derivatives with sulfamoyl chloride and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfamoylamino group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfamoylamino group can form hydrogen bonds with target molecules, while the cyclohexane ring provides structural stability.
Comparison with Similar Compounds
Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate can be compared to other sulfonamide derivatives, such as:
- 4-((2,4-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid
- Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate
- Ethyl 4-((2,5-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylate
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-2-15-9(12)7-3-5-8(6-4-7)11-16(10,13)14/h7-8,11H,2-6H2,1H3,(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEBRNURZJNCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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